molecular formula C14H13BrN2O3 B7590368 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid

2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid

Cat. No. B7590368
M. Wt: 337.17 g/mol
InChI Key: SFKBHHVSWNLBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid, also known as BMS-986235, is a small molecule drug that has been developed for the treatment of various diseases. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to have potent anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation and pain. By inhibiting COX enzymes, 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid. One possible direction is the development of more potent and selective COX inhibitors. Another direction is the study of the compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more efficient synthesis methods may help to make this compound more widely available for research purposes.

Synthesis Methods

The synthesis of 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid involves several steps. The first step is the synthesis of 4-bromo-1-methylpyrrole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylacetic acid to yield the final product, 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid.

Scientific Research Applications

2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to be effective in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also shown promising results in the treatment of cancer, as it has been found to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

2-[3-[(4-bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-17-8-10(15)7-12(17)14(20)16-11-4-2-3-9(5-11)6-13(18)19/h2-5,7-8H,6H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKBHHVSWNLBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CC=CC(=C2)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid

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